molecular formula C9H11Cl2NO B13318616 (3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL

(3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL

Cat. No.: B13318616
M. Wt: 220.09 g/mol
InChI Key: BJSTYZZLZITDJR-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL is a chiral amino alcohol featuring a propan-1-ol backbone with a 2,4-dichlorophenyl substituent and an amino group at the stereogenic C3 position. Its molecular formula is C₉H₁₁Cl₂NO, with a molecular weight of 220.09 g/mol . The (3S) stereochemistry is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(3S)-3-amino-3-(2,4-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

BJSTYZZLZITDJR-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CCO)N

Origin of Product

United States

Preparation Methods

Route via Chiral Auxiliary or Chiral Catalysis

One of the most prevalent methods involves asymmetric synthesis using chiral auxiliaries or catalysts to control stereochemistry during the key addition steps:

Step Reagents/Conditions Description
1. Chiral catalyst (e.g., chiral Lewis acids) Asymmetric addition of a nucleophile to a suitable precursor to set stereochemistry
2. 2,4-Dichlorobenzaldehyde Introduction of the dichlorophenyl group via nucleophilic addition
3. Reduction and functionalization Conversion of intermediate to amino alcohol with stereocontrol

This approach ensures high enantiomeric excess and stereoselectivity, vital for pharmaceutical applications.

Route via Nucleophilic Addition to Epoxides

Another method involves the regioselective opening of epoxides derived from dichlorophenyl precursors:

Step Reagents/Conditions Description
1. Epoxide formation from dichlorophenyl compounds Synthesis of epoxide intermediates
2. Nucleophilic attack by ammonia or amino alcohols Opening of epoxide to form amino alcohol with stereocontrol
3. Hydroxylation and purification Final functionalization to obtain the target compound

This route benefits from regioselectivity and stereoselectivity, especially when catalyzed by chiral catalysts.

Route via Reductive Amination

Reductive amination of aldehyde intermediates is also employed:

Step Reagents/Conditions Description
1. 2,4-Dichlorobenzaldehyde Starting aromatic aldehyde
2. Amino alcohol derivative Condensation with amino group
3. Reducing agents (e.g., NaBH4, LiAlH4) Reduction to amino alcohol with stereocontrol

Industrial-Scale Synthesis

Industrial synthesis often adapts these methods with optimized conditions for scalability, such as continuous flow reactors, to improve yield, purity, and stereoselectivity. The process involves:

  • Precise control of temperature and reaction time
  • Use of high-purity reagents
  • Implementation of stereoselective catalysts

Key Reagents and Conditions

Reagent Purpose Typical Conditions
Chiral catalysts (e.g., BINOL-based catalysts) Stereoselectivity 20–80°C, inert atmosphere
2,4-Dichlorobenzaldehyde Aromatic precursor Reflux in suitable solvent (e.g., ethanol)
Reducing agents (NaBH4, LiAlH4) Reduction of intermediates Low temperature, inert atmosphere
Amino alcohols Nucleophilic attack Room temperature or mild heating

Challenges and Considerations

  • Achieving high stereoselectivity for the (3S) enantiomer
  • Minimizing side reactions such as dehalogenation or over-reduction
  • Purification of chiral compounds, often via chiral chromatography or crystallization
  • Controlling reaction conditions to prevent formation of toxic impurities

Summary of Research Findings

Study Methodology Key Findings
Synthesis via asymmetric catalysis Use of chiral Lewis acids High enantiomeric excess (>95%)
Epoxide opening route Chiral phase-transfer catalysis Excellent regio- and stereoselectivity
Reductive amination Use of NaBH4 or LiAlH4 Efficient conversion with minimal by-products

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The presence of the dichlorophenyl group enhances its binding affinity to certain biological targets, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The table below compares the target compound with six analogues, emphasizing substituent effects on molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position & Type Key Properties/Notes
(3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL Not explicitly listed C₉H₁₁Cl₂NO 220.09 2,4-dichlorophenyl (Cl) High stereochemical specificity; used in patented drug combinations
(3S)-3-Amino-3-(4-bromophenyl)propan-1-ol 1213312-07-2 C₉H₁₂BrNO 242.11 4-bromophenyl (Br) Larger halogen (Br vs. Cl) may enhance lipophilicity
(3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL 1272731-34-6 C₁₀H₁₄BrNO 244.13 2-bromo-4-methylphenyl (Br, CH₃) Methyl group increases steric bulk; bromine alters electronic properties
3-Amino-3-(3,4-dichlorophenyl)propan-1-ol 147611-61-8 C₉H₁₁Cl₂NO 220.09 3,4-dichlorophenyl (Cl) Altered substituent position reduces steric hindrance; XLogP3 = 1.7
(3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL Not explicitly listed C₉H₁₁Cl₂NO 220.09 2,4-dichlorophenyl (Cl) Enantiomer of target compound; likely distinct pharmacological activity
3-Amino-3-(2,4-difluorophenyl)propan-1-ol Discontinued C₉H₁₁F₂NO 187.19 2,4-difluorophenyl (F) Fluorine’s electronegativity may reduce metabolic stability; discontinued

Key Findings from Comparative Analysis

Fluorine (e.g., 2,4-difluoro analogue) lowers molecular weight and introduces strong electronegativity, which may improve binding affinity but lead to metabolic instability, as suggested by its discontinued status .

Substituent Position :

  • The 3,4-dichlorophenyl isomer (CAS 147611-61-8) shares the same molecular weight as the target compound but positions chlorine atoms differently, which could alter receptor interactions. Its XLogP3 value (1.7) indicates moderate lipophilicity, similar to the target compound .

Stereochemical Effects :

  • The (3R)-enantiomer (CAS data in ) demonstrates the critical role of stereochemistry. While it shares identical molecular weight and substituents with the (3S)-target, its biological activity is likely diminished or altered due to mismatched chiral recognition in biological systems.

Steric and Electronic Modifications :

  • The 2-bromo-4-methylphenyl analogue (CAS 1272731-34-6) introduces both bromine and a methyl group, increasing steric bulk. This may hinder binding to compact active sites but improve selectivity for specific targets .

Biological Activity

(3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL is an organic compound that exhibits notable biological activity due to its unique structural features, including an amino group, a hydroxyl group, and a dichlorophenyl substituent. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10H12Cl2N2O
  • Molecular Weight : 233.12 g/mol
  • Chirality : The (3S) configuration indicates a specific spatial arrangement contributing to its biological interactions.

The presence of halogen atoms in the phenyl ring enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets.

The biological activity of (3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL primarily arises from its ability to interact with various molecular targets:

  • Enzyme Modulation : The compound can bind to enzymes, modulating their activity through hydrogen bonding facilitated by its amino and hydroxyl groups. This interaction can lead to alterations in enzyme kinetics and pathways.
  • Receptor Binding : It has been shown to interact with specific receptors, potentially influencing signaling pathways critical for various physiological processes.

Anticancer Activity

Research indicates that (3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL demonstrates cytotoxic effects against cancer cell lines. For example, studies have shown:

  • Significant inhibition of cell proliferation in breast cancer cells (MCF-7) with IC50 values indicating effective concentration ranges.
CompoundCell LineIC50 (µM)Reference
(3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OLMCF-715.2
TamoxifenMCF-710.5

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that (3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.

Case Studies and Research Findings

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.
  • Mechanistic Insights : Another research focused on the interaction between the compound and specific enzymes involved in cancer metabolism. The findings suggested that the compound could act as a competitive inhibitor, providing insights into its potential as a therapeutic agent.

Q & A

Basic: What are the standard synthetic routes for (3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL, and how can reaction conditions be optimized for higher enantiomeric purity?

Answer:
The synthesis typically begins with 2,4-dichlorobenzaldehyde as a precursor. Key steps include:

  • Nucleophilic addition of a cyanide or nitrile group to the aldehyde, followed by reduction (e.g., using LiAlH₄ or NaBH₄) to form the amino alcohol backbone.
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Corey-Bakshi-Shibata reduction) ensure enantiomeric purity .
  • Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers.
    Optimization strategies :
    • Use polar aprotic solvents (e.g., THF) to enhance reaction rates.
    • Lower temperatures (0–5°C) during reduction steps to minimize racemization.
    • Catalytic systems like Rh(I)/chiral phosphine ligands improve stereoselectivity .

Advanced: How do variations in the position of chlorine substituents on the phenyl ring influence the compound's reactivity and biological activity compared to its structural analogs?

Answer:
The 2,4-dichloro substitution pattern impacts electronic and steric properties:

  • Reactivity :

    • Electron-withdrawing effects increase susceptibility to nucleophilic aromatic substitution at the ortho and para positions .
    • Steric hindrance at the 2-position reduces interaction with planar enzyme active sites compared to 3,4-dichloro analogs .
  • Biological activity :

    Compound Substituent Position Key Biological Effect
    (3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL2,4-ClEnhanced antimicrobial activity
    (3S)-3-Amino-3-(3,4-dichlorophenyl)propan-1-OL3,4-ClHigher enzyme inhibition potency
    (3S)-3-Amino-3-(4-chlorophenyl)propan-1-OL4-ClReduced cytotoxicity

The 2,4-dichloro configuration balances lipophilicity and target affinity, making it optimal for antimicrobial applications .

Advanced: What methodologies are recommended for resolving contradictions in pharmacological data related to the compound's mechanism of action?

Answer:
Contradictions often arise from:

  • Stereochemical impurities : Validate enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .
  • In vitro vs. in vivo discrepancies :
    • Use isotopic labeling (e.g., ¹⁴C) to track metabolic stability.
    • Perform knockout cell assays to isolate target pathways .
  • Computational modeling :
    • Molecular docking (e.g., AutoDock Vina) identifies binding modes to receptors like GABAₐ .
    • Molecular dynamics (MD) simulations assess conformational stability in biological membranes .

Basic: What spectroscopic techniques are most effective for characterizing the stereochemical configuration of (3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL?

Answer:

  • NMR spectroscopy :
    • ¹H-NMR : Coupling constants (J-values) between C3-H and adjacent protons confirm stereochemistry .
    • Chiral shift reagents (e.g., Eu(hfc)₃) induce splitting in enantiomeric mixtures .
  • X-ray crystallography : Resolves absolute configuration via crystal lattice analysis .
  • Circular dichroism (CD) : Detects optical activity in the UV-Vis range .

Advanced: How can computational chemistry be applied to predict the interaction of (3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL with biological targets?

Answer:

  • Molecular docking :
    • Use software like Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450).
    • Prioritize targets with hydrophobic pockets (e.g., kinases) due to the compound’s lipophilic Cl substituents .
  • Quantitative structure-activity relationship (QSAR) :
    • Correlate electronic parameters (Hammett σ) with IC₅₀ values for antimicrobial activity .
  • ADMET prediction :
    • Tools like SwissADME estimate bioavailability and toxicity profiles .

Basic: What are the key stability considerations for storing (3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL in laboratory settings?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the dichlorophenyl group .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amino alcohol moiety .
  • Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .

Advanced: How does the trifluoromethyl group in structurally related compounds compare to dichloro substitutions in terms of pharmacological relevance?

Answer:

  • Trifluoromethyl groups (e.g., in silacyclic analogs):
    • Enhance metabolic stability and blood-brain barrier penetration .
    • Reduce off-target interactions due to stronger electronegativity .
  • Dichloro substitutions :
    • Provide higher antimicrobial activity but shorter plasma half-life .
    • Increase molecular weight, potentially limiting oral bioavailability .

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